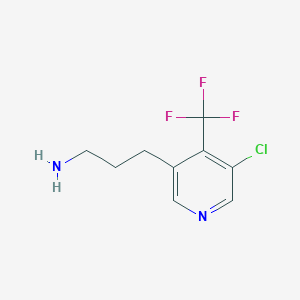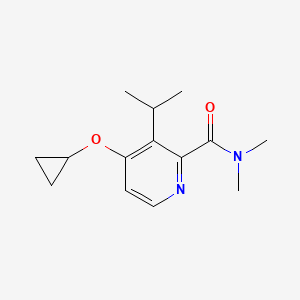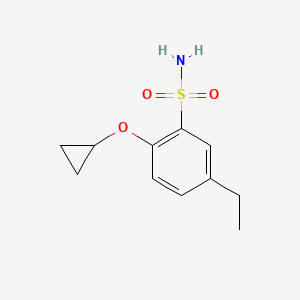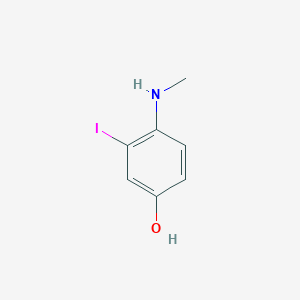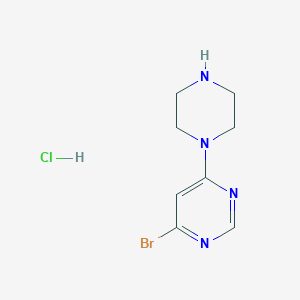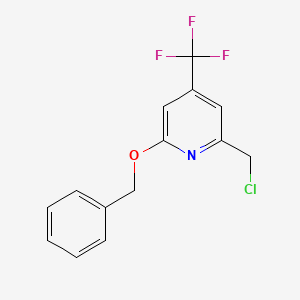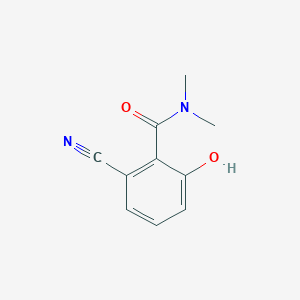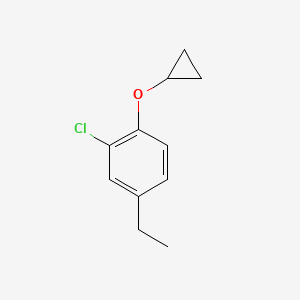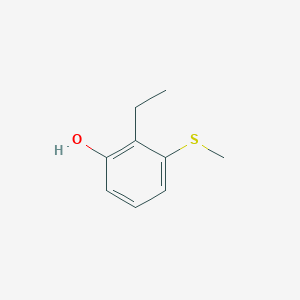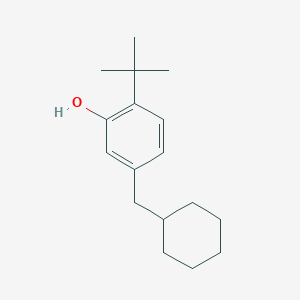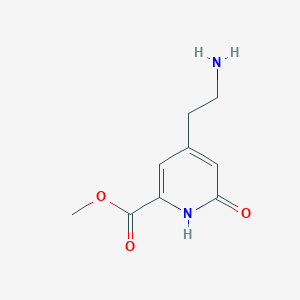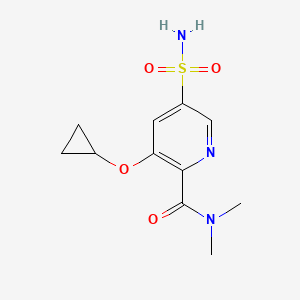
3-Cyclopropoxy-N,N-dimethyl-5-sulfamoylpicolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclopropoxy-N,N-dimethyl-5-sulfamoylpicolinamide is a chemical compound with the molecular formula C11H15N3O4S and a molecular weight of 285.323 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group, a dimethylamino group, and a sulfamoyl group attached to a picolinamide backbone .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-N,N-dimethyl-5-sulfamoylpicolinamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Picolinamide Backbone: The initial step involves the formation of the picolinamide backbone through a series of reactions, including nitration, reduction, and amidation.
Introduction of the Cyclopropoxy Group: The cyclopropoxy group is introduced via a nucleophilic substitution reaction, where a suitable cyclopropyl halide reacts with the picolinamide derivative.
Dimethylation: The dimethylamino group is introduced through a methylation reaction using dimethyl sulfate or a similar reagent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure high yield and purity .
化学反応の分析
Types of Reactions
3-Cyclopropoxy-N,N-dimethyl-5-sulfamoylpicolinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfamoyl group to a sulfonamide or thiol group.
Substitution: Nucleophilic substitution reactions can replace the cyclopropoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfonamides or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-Cyclopropoxy-N,N-dimethyl-5-sulfamoylpicolinamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Cyclopropoxy-N,N-dimethyl-5-sulfamoylpicolinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfamoyl group is particularly important for its binding affinity and specificity. The cyclopropoxy and dimethylamino groups contribute to the compound’s overall stability and bioavailability .
類似化合物との比較
Similar Compounds
5-Cyclopropoxy-N,N-dimethyl-3-sulfamoylpicolinamide: Similar structure but with different positioning of the sulfamoyl group.
5-Cyclopropoxy-N,N-dimethyl-6-sulfamoylpicolinamide: Another isomer with the sulfamoyl group at a different position.
Uniqueness
3-Cyclopropoxy-N,N-dimethyl-5-sulfamoylpicolinamide is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development .
特性
分子式 |
C11H15N3O4S |
|---|---|
分子量 |
285.32 g/mol |
IUPAC名 |
3-cyclopropyloxy-N,N-dimethyl-5-sulfamoylpyridine-2-carboxamide |
InChI |
InChI=1S/C11H15N3O4S/c1-14(2)11(15)10-9(18-7-3-4-7)5-8(6-13-10)19(12,16)17/h5-7H,3-4H2,1-2H3,(H2,12,16,17) |
InChIキー |
GDIDIEUOENGGDN-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)C1=C(C=C(C=N1)S(=O)(=O)N)OC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


